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Compound of Interest

Compound Name: Baquiloprim

Cat. No.: B148455 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Baquiloprim is a synthetic aminopyrimidine antibacterial agent that acts as a selective inhibitor

of bacterial dihydrofolate reductase (DHFR).[1][2] This enzyme is crucial for the synthesis of

tetrahydrofolate, a vital cofactor in the biosynthesis of nucleic acids and certain amino acids in

bacteria. By inhibiting DHFR, Baquiloprim effectively halts bacterial growth and exhibits

bacteriostatic activity against a broad spectrum of Gram-positive and Gram-negative bacteria.

Its mechanism is similar to that of trimethoprim, but it possesses a longer biological half-life,

which may confer greater efficacy.[1] Baquiloprim has demonstrated marked synergy when

used in combination with sulfonamides, which inhibit an earlier step in the folic acid synthesis

pathway.[1][2]

These application notes provide detailed protocols for the experimental use of Baquiloprim,

including in vitro susceptibility testing and in vivo pharmacokinetic studies. The information is

intended to guide researchers in the effective formulation and evaluation of Baquiloprim for

investigational purposes.
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Property Value

CAS Number 102280-35-3

Molecular Formula C₁₇H₂₀N₆

Molecular Weight 308.39 g/mol

Appearance Pale Yellow Solid

Solubility
Moderately soluble in water and organic

solvents.

Data Presentation
Table 1: In Vitro Susceptibility of Various Pathogens to
Baquiloprim

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b148455?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b148455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Organism
Antimicrobial
Agent(s)

MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)

Porcine Pathogens

(unspecified)

Baquiloprim +

Sulphadimidine
- 0.06 + 6.25

Pasteurella multocida

(Bovine)
Enrofloxacin - ≤ 0.12

Pasteurella multocida

(Bovine)
Florfenicol - 0.5

Pasteurella multocida

(Bovine)
Tulathromycin - 4

Pasteurella multocida

(Swine)
Enrofloxacin - ≤ 0.12

Pasteurella multocida

(Swine)
Florfenicol - 0.5

Pasteurella multocida

(Swine)
Tulathromycin - 4

Escherichia coli

(Bovine)
Enrofloxacin - 1

Escherichia coli

(Bovine)
Florfenicol - 8

Escherichia coli

(Bovine)
Tulathromycin - 8

Escherichia coli

(Swine)
Enrofloxacin - 0.5

Escherichia coli

(Swine)
Florfenicol - ≥ 64

Escherichia coli

(Swine)
Tulathromycin - 8
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Staphylococcus

aureus
Enrofloxacin - 0.25

Staphylococcus

aureus
Florfenicol - 4

Staphylococcus

aureus
Tulathromycin - 4

Note: MIC data for Baquiloprim against specific pathogens is limited in the public domain. The

provided data for other antimicrobials serves as a reference for expected MIC ranges for

veterinary pathogens.

Table 2: Pharmacokinetic Parameters of Baquiloprim in
Various Animal Species

Species
Dose &
Route

Cmax
(µg/mL)

Tmax (h) t½ (h) Vd (L/kg)
Bioavaila
bility (%)

Pigs
10 mg/kg

IM
0.55 - - 2.41 -

Pigs
30 mg/kg

IM
- - - 4.60 -

Goats 8 mg/kg IV - - 14.0 14.1 -

Goats

8 mg/kg

Intra-

ruminal

0.09 ~35 - - 33.7

Cattle - - - ~10 -
Well-

absorbed

Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory
Concentration (MIC) by Broth Microdilution
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This protocol outlines the determination of the MIC of Baquiloprim against a target bacterial

strain using the broth microdilution method.

Materials:

Baquiloprim powder

Appropriate solvent (e.g., DMSO, sterile water with pH adjustment)

96-well microtiter plates (sterile, round-bottom)

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

Bacterial inoculum suspension (0.5 McFarland standard)

Sterile diluents (e.g., saline, broth)

Multipipettor

Incubator (35°C ± 2°C)

ELISA reader (optional, for automated reading)

Procedure:

Preparation of Baquiloprim Stock Solution:

Accurately weigh the Baquiloprim powder and dissolve it in a suitable solvent to create a

high-concentration stock solution (e.g., 1280 µg/mL).

Preparation of Antibiotic Dilutions:

Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

Add 100 µL of the Baquiloprim stock solution (at 2x the highest desired final

concentration) to the first column of wells.

Perform a serial two-fold dilution by transferring 100 µL from the first column to the

second, mixing thoroughly, and repeating this process across the plate to the tenth

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b148455?utm_src=pdf-body
https://www.benchchem.com/product/b148455?utm_src=pdf-body
https://www.benchchem.com/product/b148455?utm_src=pdf-body
https://www.benchchem.com/product/b148455?utm_src=pdf-body
https://www.benchchem.com/product/b148455?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b148455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


column. Discard 100 µL from the tenth column. The eleventh column will serve as a

growth control (no antibiotic), and the twelfth as a sterility control (no bacteria).

Inoculum Preparation:

Prepare a bacterial suspension from a fresh culture on an agar plate in sterile broth or

saline.

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which

corresponds to approximately 1-2 x 10⁸ CFU/mL.

Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵

CFU/mL in the wells.

Inoculation:

Within 15 minutes of standardization, inoculate each well (except the sterility control) with

the prepared bacterial suspension. If using a multipipettor, 5 µL of an adjusted inoculum

can be added to each well.

Incubation:

Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in

ambient air.

Reading Results:

The MIC is the lowest concentration of Baquiloprim that completely inhibits visible growth

of the organism. This can be determined by visual inspection or by using an ELISA reader

to measure optical density.

Protocol 2: In Vivo Pharmacokinetic Study in an Animal
Model (e.g., Rat)
This protocol provides a general framework for conducting a pharmacokinetic study of

Baquiloprim in rats.

Materials:
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Baquiloprim

Vehicle for administration (e.g., for oral: 0.5% methylcellulose in water; for intravenous:

saline or a solution containing a solubilizing agent like cyclodextrin)

Laboratory rats (e.g., Sprague-Dawley or Wistar)

Dosing needles (gavage for oral, appropriate gauge for IV)

Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

Anesthetic (if required for blood collection)

Centrifuge

Analytical instrumentation for drug quantification in plasma (e.g., HPLC-MS/MS)

Procedure:

Formulation Preparation:

Oral Suspension: Prepare a homogenous suspension of Baquiloprim in a suitable vehicle

like 0.5% methylcellulose. The concentration should be calculated to deliver the desired

dose in a volume appropriate for the animal's weight (e.g., 10 mL/kg for rats).

Intravenous Solution: Prepare a sterile, particle-free solution of Baquiloprim in a vehicle

suitable for intravenous injection. The pH and osmolality should be physiologically

compatible.

Animal Dosing:

Fast the animals overnight before dosing.

Administer the prepared formulation to the animals via the chosen route (oral gavage or

intravenous injection).

Blood Sampling:
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Collect blood samples at predetermined time points. A typical schedule for a

pharmacokinetic study would be pre-dose (0), and then at 5, 15, and 30 minutes, and 1, 2,

4, 6, 8, 12, and 24 hours post-dose.

Collect blood from a suitable site (e.g., tail vein, saphenous vein) into heparinized tubes.

Plasma Preparation:

Centrifuge the blood samples to separate the plasma.

Harvest the plasma and store it at -80°C until analysis.

Sample Analysis:

Quantify the concentration of Baquiloprim in the plasma samples using a validated

analytical method.

Data Analysis:

Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, t½, AUC

(Area Under the Curve), Vd (Volume of Distribution), and bioavailability (if both IV and oral

data are available).

Protocol 3: Dihydrofolate Reductase (DHFR) Inhibition
Assay
This protocol describes an in vitro assay to determine the inhibitory activity of Baquiloprim
against bacterial DHFR.

Materials:

Purified bacterial dihydrofolate reductase enzyme

Baquiloprim

Dihydrofolic acid (DHF), the substrate

NADPH, the cofactor
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Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA)

Spectrophotometer capable of reading at 340 nm

96-well UV-transparent microplate

Procedure:

Reagent Preparation:

Prepare a stock solution of Baquiloprim in a suitable solvent.

Prepare stock solutions of DHF and NADPH in the assay buffer.

Assay Setup:

In a 96-well plate, add the assay buffer, the DHFR enzyme, and varying concentrations of

Baquiloprim (or vehicle for control).

Include a positive control inhibitor (e.g., trimethoprim).

Initiation of Reaction:

Initiate the enzymatic reaction by adding DHF and NADPH to the wells. The final reaction

mixture should contain a fixed concentration of enzyme, DHF, and NADPH, and varying

concentrations of the inhibitor.

Measurement:

Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds

to the oxidation of NADPH to NADP+.

Take readings at regular intervals for a set period.

Data Analysis:

Calculate the initial velocity of the reaction for each inhibitor concentration.
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Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to

determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the

enzyme activity).
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Click to download full resolution via product page

Caption: Folic Acid Synthesis Pathway and Inhibition by Baquiloprim.
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Caption: Experimental Workflow for Baquiloprim Evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b148455#baquiloprim-formulation-for-experimental-
use]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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